1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
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Overview
Description
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biological processes, such as inflammation or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
- 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione
Uniqueness
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a piperidine ring with a hydroxy and methylphenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-14-8-6-7-9-17(14)23-13-16(22)12-20-18(2,3)10-15(21)11-19(20,4)5/h6-9,15-16,21-22H,10-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJBBSTVSPUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CC(CC2(C)C)O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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